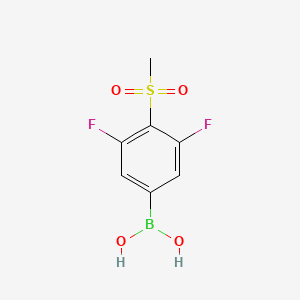
(3,5-Difluoro-4-(methylsulfonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Difluoro-4-(methylsulfonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two fluorine atoms and a methylsulfonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-4-(methylsulfonyl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent under palladium-catalyzed conditions. One common method is the reaction of 3,5-difluoro-4-(methylsulfonyl)phenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3,5-Difluoro-4-(methylsulfonyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. These reactions are facilitated by palladium catalysts and bases like potassium carbonate or sodium hydroxide .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Inert atmosphere (e.g., nitrogen or argon), organic solvents (e.g., THF, DMF), elevated temperatures (e.g., 80-100°C).
Major Products: The major products of these reactions are biaryl compounds or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(3,5-Difluoro-4-(methylsulfonyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for (3,5-Difluoro-4-(methylsulfonyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine and methylsulfonyl groups can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
- 3,4-Difluorophenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 3,5-Difluorobenzeneboronic acid
Comparison: (3,5-Difluoro-4-(methylsulfonyl)phenyl)boronic acid is unique due to the combination of fluorine and methylsulfonyl substituents on the phenyl ring. This combination can enhance the compound’s reactivity and selectivity in cross-coupling reactions compared to other boronic acids with different substituents. The presence of fluorine atoms can also impart unique electronic properties, making it valuable in the synthesis of fluorinated organic compounds .
Properties
Molecular Formula |
C7H7BF2O4S |
|---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
(3,5-difluoro-4-methylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BF2O4S/c1-15(13,14)7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 |
InChI Key |
KIGOZTJAMZOYHO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)S(=O)(=O)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


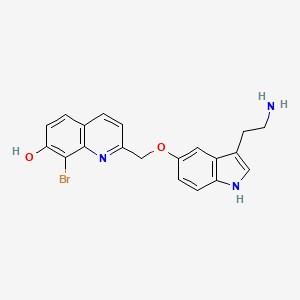

![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B14762406.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
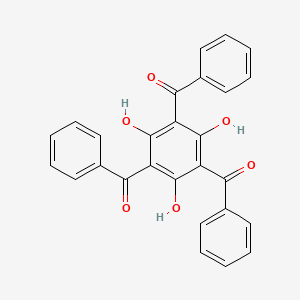
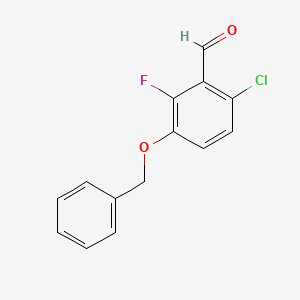

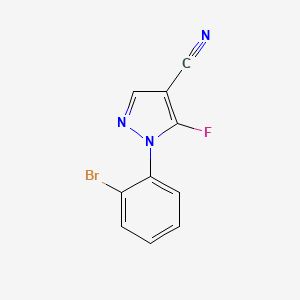
![2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride](/img/structure/B14762453.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14762460.png)
![(3S,6S,9R,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid](/img/structure/B14762461.png)
![2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate](/img/structure/B14762465.png)
![4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B14762470.png)
